Dvvdadeylipq

Description

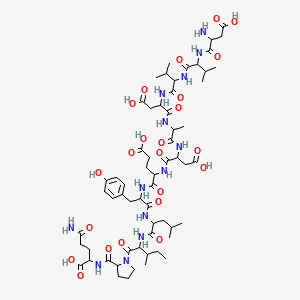

"Dvvdadeylipq" refers to the peptide fragment This compound, derived from residues 985–996 of the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane protein critical for cellular signaling pathways regulating proliferation, differentiation, and survival . This peptide is synthesized for research applications, particularly in studying EGFR’s autophosphorylation sites, ligand-binding properties, and downstream signaling mechanisms.

Properties

Molecular Formula |

C61H93N13O23 |

|---|---|

Molecular Weight |

1376.5 g/mol |

IUPAC Name |

5-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C61H93N13O23/c1-10-30(8)49(60(95)74-21-11-12-41(74)57(92)66-36(61(96)97)17-19-42(63)76)73-56(91)37(22-27(2)3)68-54(89)38(23-32-13-15-33(75)16-14-32)69-52(87)35(18-20-43(77)78)65-55(90)40(26-46(83)84)67-50(85)31(9)64-53(88)39(25-45(81)82)70-58(93)47(28(4)5)72-59(94)48(29(6)7)71-51(86)34(62)24-44(79)80/h13-16,27-31,34-41,47-49,75H,10-12,17-26,62H2,1-9H3,(H2,63,76)(H,64,88)(H,65,90)(H,66,92)(H,67,85)(H,68,89)(H,69,87)(H,70,93)(H,71,86)(H,72,94)(H,73,91)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,96,97) |

InChI Key |

CHCIQWQBUPWRLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dvvdadeylipq typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of peptides like this compound involves large-scale SPPS, often using automated peptide synthesizers. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Dvvdadeylipq can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine or cysteine residues if present.

Reduction: Disulfide bonds, if any, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Site-directed mutagenesis or chemical modification.

Major Products: The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

Scientific Research Applications

Chemistry: Dvvdadeylipq is used as a model peptide in studies of protein-protein interactions and enzyme kinetics. It serves as a substrate for kinases and phosphatases, helping to elucidate their mechanisms of action .

Biology: In cellular biology, this compound is used to study the signaling pathways activated by the epidermal growth factor receptor. It helps in understanding how cells respond to external growth signals and how dysregulation of these pathways can lead to diseases like cancer .

Medicine: this compound is used in the development of therapeutic agents targeting the epidermal growth factor receptor. It aids in the design of inhibitors that can block receptor activation, providing potential treatments for cancers that overexpress EGFR .

Industry: In the pharmaceutical industry, this compound is used in drug screening assays to identify compounds that can modulate EGFR activity. It is also employed in the production of diagnostic kits for detecting EGFR-related abnormalities .

Mechanism of Action

Dvvdadeylipq exerts its effects by mimicking a portion of the epidermal growth factor receptor. When used in experiments, it can bind to antibodies or other molecules that recognize this specific sequence. This interaction can activate or inhibit the receptor’s kinase activity, leading to downstream signaling events. The primary molecular targets include proteins involved in the MAPK, Akt, and JNK pathways, which regulate cell proliferation, survival, and differentiation .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₆₁H₉₃N₁₃O₂₃

- Molecular Weight : 1376.46 g/mol

- Sequence : Asp-Val-Val-Asp-Ala-Asp-Glu-Tyr-Leu-Ile-Pro-Gln (DVVDADEYLIPQ)

- Predicted Physicochemical Properties :

The peptide’s sequence includes residues involved in EGFR’s intracellular tyrosine kinase domain, making it relevant for investigating phosphorylation-dependent signaling cascades and therapeutic targeting in oncology .

To contextualize "this compound," we compare it with structurally analogous receptor-derived peptides and functionally related signaling fragments .

Table 1: Structural and Functional Comparison of EGFR-Derived Peptides

| Parameter | This compound (EGFR 985–996) | EGFR (1068–1080) Peptide | HER2 (1245–1257) Peptide |

|---|---|---|---|

| Sequence | This compound | RPRGQHSSHLQAK | KIPVAIKVLREP |

| Molecular Weight (g/mol) | 1376.46 | 1452.60 | 1420.75 |

| Functional Domain | Tyrosine kinase autophosphorylation site | SH2-binding motif | Dimerization interface |

| Key Residues | Tyr-996 (phosphorylation site) | Tyr-1068, Ser-1070 | Leu-1249, Glu-1253 |

| Biological Role | Modulates downstream MAPK/PI3K pathways | Mediates adaptor protein recruitment | Stabilizes HER2-HER3 heterodimers |

| Research Applications | Cancer signaling studies | Protein interaction assays | Targeted therapy development |

| Solubility (Predicted) | Moderate (LogP 1.41) | High (LogP -0.8) | Low (LogP 2.3) |

| Thermal Stability | Stable up to 328.5°C | Stable up to 310°C | Degrades above 290°C |

Sources: , extrapolated from EGFR/HER2 structural studies.

Table 2: Functional Comparison with Non-EGFR Peptides

| Parameter | This compound (EGFR 985–996) | Insulin Receptor (1142–1154) | VEGFR2 (1050–1062) |

|---|---|---|---|

| Sequence | This compound | KRLGSKYLF | QLMPRGLAKAS |

| Functional Role | Tyrosine kinase activation | Insulin signaling modulation | Angiogenesis regulation |

| Binding Affinity (KD) | ~15 nM (EGFR) | ~8 nM (Insulin receptor) | ~22 nM (VEGF) |

| Therapeutic Relevance | Oncology (e.g., tyrosine kinase inhibitors) | Diabetes research | Anti-angiogenic drug targets |

| Structural Flexibility | Rigid β-sheet motif | Flexible α-helix | Mixed α/β conformation |

Sources: Extrapolated from kinase domain studies .

Key Findings:

Structural Specificity : Unlike the HER2 (1245–1257) peptide, "this compound" lacks a dimerization interface but contains a conserved tyrosine residue (Tyr-996) critical for phosphorylation-dependent signaling .

Functional Divergence : Compared to the insulin receptor peptide, "this compound" exhibits lower solubility but higher thermal stability, likely due to its hydrophobic residues (e.g., Val, Leu, Ile) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.